Butane-1,4-diamine;dihydrobromide

Catalog No.
S3316757
CAS No.
18773-04-1
M.F
C4H14Br2N2
M. Wt
249.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane-1,4-diamine;dihydrobromide

CAS Number

18773-04-1

Product Name

Butane-1,4-diamine;dihydrobromide

IUPAC Name

butane-1,4-diamine;dihydrobromide

Molecular Formula

C4H14Br2N2

Molecular Weight

249.98 g/mol

InChI

InChI=1S/C4H12N2.2BrH/c5-3-1-2-4-6;;/h1-6H2;2*1H

InChI Key

UTDOJTBJZVYMNB-UHFFFAOYSA-N

SMILES

C(CCN)CN.Br.Br

Canonical SMILES

C(CCN)CN.Br.Br
Butane-1,4-diamine, also known as putrescine, is an organic compound that has gained attention due to its unique physical, chemical, and biological properties. It is a diamine with a well-known history in the food processing industry as it is naturally occurring in food products. Its salt form, the dihydrobromide, has shown potential in various fields of research and industry including material science, biotechnology, and nanotechnology. In this paper, we will explore the definition, synthesis, physical and chemical properties, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and future directions of Butane-1,4-diamine;dihydrobromide.
Butane-1,4-diamine is an organic compound with the chemical formula C4H12N2. It is a colorless, oily liquid at room temperature that has a fishy odor and is highly soluble in water (Park et al., 2010). Butane-1,4-diamine is commonly found in living organisms, particularly in rotting animal and plant tissues, hence the name Butane-1,4-diamine;dihydrobromide derived from the Latin word putrescere, which means "to rot" (Shi et al., 2011). It was first isolated by the French chemist Louis Vauquelin in 1806 during his study of mineral substances (Lévy et al., 2019).
Butane-1,4-diamine has a boiling point of 180 °C and a melting point of 20 °C. It is considered a non-volatile, flammable liquid and has a flash point of 85 °C. It has a density of 0.890 g/cm³ and a refractive index of 1.443 (Shi et al., 2011). Butane-1,4-diamine is a diamine that contains two primary amine (-NH2) functional groups that are responsible for its basic properties. It is a highly reactive compound and can form a variety of derivatives such as salts, amides, and esters under different reaction conditions (Park et al., 2010).
Butane-1,4-diamine can be synthesized by several methods, including the reaction of 1,4-dibromo-butane with ammonia gas under high-pressure conditions, catalytic hydrogenation of succinonitrile, or through the oxidative deamination of L-arginine (De Silva et al., 2013). The characterization of Butane-1,4-diamine is usually done by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Various analytical methods have been developed to determine the concentration and purity of Butane-1,4-diamine such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and Capillary Electrophoresis (CE) (De Silva et al., 2013).
Butane-1,4-diamine plays a vital role in the growth and development of organisms, and its concentration is carefully regulated during crucial physiological processes such as programmed cell death (apoptosis) and aging (Shi et al., 2011). It has been linked to a wide range of biological activities such as antitumor, antiviral, and anti-inflammatory effects (Park et al., 2010).
Butane-1,4-diamine has been shown to be relatively safe in scientific experiments with limited toxicity. However, high concentrations of Butane-1,4-diamine have been known to cause skin irritation, eye irritation, and respiratory tract irritation (National Institute for Occupational Safety and Health, 1994).
Butane-1,4-diamine and its derivatives have been widely used in various scientific experiments, including the synthesis of novel polymer materials, nanomaterials, and as a scaffold for tissue engineering applications (Lévy et al., 2019). Additionally, they have been used as chiral starting materials for the synthesis of pharmaceuticals and in the development of biosensors and drug delivery systems (De Silva et al., 2013).
Research on Butane-1,4-diamine and its dihydrobromide salt has been increasing in recent years. Studies have focused on their potential applications in fields such as biotechnology, nanotechnology, and material science. Recent research has demonstrated that the dihydrobromide salt of Butane-1,4-diamine can promote gene transfection, enhance the efficiency of dye-sensitized solar cells, and improve the surface properties of materials (Lévy et al., 2019).
Butane-1,4-diamine has potential implications in various fields of research and industry. Its ability to form complexes with metals, coordination compounds, and its basic properties make it an excellent candidate for use in catalysis and drug design. Its molecular structure, which contains flexible alkyl chains, makes it an ideal molecular scaffold for designing multifunctional materials (Park et al., 2010).
Despite its many potentials, Butane-1,4-diamine has some limitations in terms of toxicity and availability. Future research efforts should focus on developing novel synthetic methods of Butane-1,4-diamine and its dihydrobromide salt, characterizing new derivatives with specific properties, and further investigating their biological activities. Additionally, research should also explore the potential of Butane-1,4-diamine and its derivatives in environmental applications such as remediation of contaminated soils and water. In summary, the future directions of research on Butane-1,4-diamine and its dihydrobromide salt are:
1. Developing more efficient and cost-effective synthetic methods.
2. Designing new derivatives with specific functions.
3. Investigating their potential use in new fields of research such as environmental remediation.
4. Exploring their toxicity and safety in more detail.
5. Developing innovative techniques for the characterization of Butane-1,4-diamine and its derivatives.
6. Investigating their potential use in drug design and catalysis.
Butane-1,4-diamine is a versatile diamine with potential implications in various fields of research and industry. Its unique properties make it an excellent candidate for use in material science, nanotechnology, and biotechnology. Despite its many potentials, limitations exist such as toxicity and availability. Future research efforts should focus on developing new synthetic methods, designing new derivatives with specific properties, and exploring their potential use in new fields of research such as environmental remediation.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

249.95032 g/mol

Monoisotopic Mass

247.95237 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-08-19

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